Methyl 2,4-diaminobutanoate dihydrochloride

Intramolecular aminolysis Lactam cyclization Diamino acid ester reactivity

Methyl 2,4-diaminobutanoate dihydrochloride (CAS 63273-38-1 racemic; CAS 134275-07-3 for the (2S)-enantiomer) is a C5 α,γ-diamino acid methyl ester supplied as a crystalline dihydrochloride salt with a molecular weight of 205.08 g/mol (free base MW 146.19). The compound belongs to the class of unprotected diamino acid esters, bearing two free primary amino groups at the C2 (α) and C4 (γ) positions on the butanoate backbone, alongside a methyl ester at the C1 carboxyl terminus.

Molecular Formula C5H14Cl2N2O2
Molecular Weight 205.08 g/mol
Cat. No. B12505862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-diaminobutanoate dihydrochloride
Molecular FormulaC5H14Cl2N2O2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCN)N.Cl.Cl
InChIInChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(7)2-3-6;;/h4H,2-3,6-7H2,1H3;2*1H
InChIKeyBGFZBYKHHGUPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Diaminobutanoate Dihydrochloride: Procurement-Grade Diamino Acid Methyl Ester for Peptide Synthesis


Methyl 2,4-diaminobutanoate dihydrochloride (CAS 63273-38-1 racemic; CAS 134275-07-3 for the (2S)-enantiomer) is a C5 α,γ-diamino acid methyl ester supplied as a crystalline dihydrochloride salt with a molecular weight of 205.08 g/mol (free base MW 146.19) [1]. The compound belongs to the class of unprotected diamino acid esters, bearing two free primary amino groups at the C2 (α) and C4 (γ) positions on the butanoate backbone, alongside a methyl ester at the C1 carboxyl terminus [2]. Its unprotected, dual-amine architecture makes it a strategically versatile building block for peptide synthesis, lactam construction, and pharmaceutical intermediate preparation, distinguishing it from single-amino or fully protected analogs .

Why Methyl 2,4-Diaminobutanoate Dihydrochloride Cannot Be Replaced by Generic Diamino Acid Derivatives


In-class compounds such as methyl 2,3-diaminopropionate, methyl 2,5-diaminopentanoate (ornithine methyl ester), or N-protected Dab-OMe variants exhibit fundamentally different cyclization regiochemistry, ring-size outcomes, and reactivity profiles that preclude simple interchange [1]. The 1,3- vs. 1,4- vs. 1,5-diamine spacing dictates whether lactamization proceeds to a strained 4-membered β-lactam, a kinetically favored 5-membered γ-lactam, or a 6-membered δ-lactam, respectively [2]. Additionally, the dihydrochloride salt form provides defined stoichiometry, enhanced aqueous solubility, and long-term storage stability that the hygroscopic free base and free acid forms do not reliably offer [3]. Substitution with mono-protected analogs (e.g., Boc-Dab-OMe or Z-Dab-OMe) demands extra deprotection steps, altering synthetic route length, yield, and cost.

Quantitative Differentiation Evidence for Methyl 2,4-Diaminobutanoate Dihydrochloride vs. Closest Analogs


Exclusive 5-Membered γ-Lactam Formation vs. 6-Membered Ring from Ornithine Methyl Ester

In dilute alkaline aqueous solution at 25 °C, methyl 2,4-diaminobutanoate (2,4-Dab Me) undergoes intramolecular aminolysis to yield exclusively the 5-membered γ-lactam 3-amino-2-pyrrolidinone. In contrast, methyl 2,5-diaminopentanoate (2,5-Dape Me, ornithine methyl ester) yields exclusively the 6-membered δ-lactam 5-amino-2-piperidinone under identical conditions [1]. This head-to-head pair comparison demonstrates that the 1,3-diamine spacing in 2,4-Dab Me drives selective 5-exo-trig cyclization, whereas the 1,4-spacing in 2,5-Dape Me drives 6-exo-trig cyclization. The two compounds produce structurally distinct heterocyclic products, making them non-interchangeable for lactam-targeted synthesis.

Intramolecular aminolysis Lactam cyclization Diamino acid ester reactivity

Distinct Base Hydrolysis Pathway vs. 2,3-Diaminopropionate: Intramolecular Aminolysis vs. Simple Hydrolysis

Under base hydrolysis conditions (25 °C, I = 0.1 M), methyl 2,4-diaminobutyrate (methyl 2,4-diaminobutanoate) undergoes intramolecular aminolysis (lactamization) as a major reaction pathway, whereas methyl 2,3-diaminopropionate undergoes only simple base hydrolysis without lactamization [1]. This mechanistic bifurcation arises because 2,3-diaminopropionate would need to form a strained 4-membered β-lactam, which is thermodynamically disfavored, while the 5-membered ring accessible to 2,4-diaminobutyrate is kinetically and thermodynamically favorable.

Ester hydrolysis kinetics Diamino acid ester stability Lactamization tendency

Unprotected Dual-Amine Reactivity vs. N-Protected Dab-OMe Analogs: Reduced Synthetic Step Count

Methyl 2,4-diaminobutanoate dihydrochloride bears two free amino groups, enabling direct incorporation into peptide chains or direct cyclization without prior deprotection. In contrast, the commonly available protected analogs—Boc-Dab-OMe·HCl (CAS 3350-15-0, MW 268.74), Z-Dab-OMe·HCl (MW 316.78), and Fmoc-Dab(Boc)-OH—require at least one additional deprotection step (TFA for Boc, hydrogenolysis for Z, piperidine for Fmoc) before the side-chain amine can participate in reactions . This adds 1–2 synthetic steps per Dab residue and can reduce overall yield by 10–25% per deprotection depending on scale and conditions [1].

Peptide synthesis Orthogonal protection Building block efficiency

Dihydrochloride Salt Solubility and Handling vs. Free Base and Free Acid Forms

The dihydrochloride salt form (MW 205.08, 2 eq. HCl) provides significantly enhanced aqueous solubility and reduced hygroscopicity compared to the free base methyl 2,4-diaminobutanoate (MW ~146.19, an oil or low-melting solid). Vendor specifications consistently list the dihydrochloride as a crystalline powder with purity ≥95% (typically 95–98% by HPLC) . The free base form is rarely offered commercially due to handling difficulties, and the free acid 2,4-diaminobutyric acid (MW 118.13) requires separate esterification before use in methyl ester applications. The dihydrochloride salt provides precisely 2 equivalents of HCl, enabling accurate stoichiometric calculations for subsequent neutralization or coupling steps.

Aqueous solubility Salt form stability Laboratory handling

Stereochemical Purity Impact: (S)-Enantiomer GABA Uptake Inhibition Potency vs. (R)-Enantiomer

For the enantiomerically pure (2S)-methyl 2,4-diaminobutanoate dihydrochloride (CAS 134275-07-3), the corresponding free acid S(+)-2,4-diaminobutyric acid exhibits at least 20-fold greater potency than the R(−)-enantiomer as an inhibitor of sodium-dependent GABA uptake in rat brain slices [1]. While this data is for the free acid form, the methyl ester serves as a prodrug or synthetic precursor that can be hydrolyzed to the active acid in biological systems . This stereochemical potency differential means that procurement of the racemic mixture (CAS 63273-38-1) vs. the enantiopure (S)-form (CAS 134275-07-3) carries significant functional consequences for neuroscience applications.

Stereospecificity GABA uptake inhibition Enantiomer potency ratio

Optimal Application Scenarios for Methyl 2,4-Diaminobutanoate Dihydrochloride Based on Differentiation Evidence


Synthesis of 3-Amino-2-pyrrolidinone Scaffolds via Direct Intramolecular Cyclization

When the synthetic target is a 5-membered γ-lactam (3-amino-2-pyrrolidinone) or its derivatives, methyl 2,4-diaminobutanoate dihydrochloride is the only diamino acid methyl ester that directly and exclusively yields this ring system upon base-catalyzed intramolecular aminolysis. Ornithine methyl ester (2,5-Dape Me) yields the 6-membered δ-lactam instead, and 2,3-diaminopropionate does not lactamize at all [1]. The unprotected dihydrochloride form can be used directly without deprotection, and the resulting 3-amino-2-pyrrolidinone can be further functionalized (e.g., trifluoroacetamide formation for pharmaceutical intermediates) [2].

Peptide Synthesis Requiring Orthogonal Reactivity at Two Free Amino Groups

In peptide sequences where both the α-amine and the side-chain γ-amine of the Dab residue must participate in different coupling reactions (e.g., branched peptides, bifunctional chelators such as H3Dpaa for 68Ga complexation), the unprotected dihydrochloride form provides immediate access to both amino groups without deprotection steps. This contrasts with Boc-Dab-OMe or Z-Dab-OMe, which require acidic or hydrogenolytic deprotection respectively, adding steps and potentially compromising acid-sensitive functionalities elsewhere in the peptide [1].

Stimuli-Responsive Degradable Polymers Based on Diamino Acid Ester Lactamization

The ability of 2,4-diaminobutyrate esters to undergo intramolecular aminolysis (lactamization) under basic conditions is exploited in the design of degradable poly(ester amide)s where the pendant amine, upon deprotection, triggers polymer backbone cleavage via 5-membered ring formation [1]. The 2,4-diamino spacing is the minimum that supports this cyclization-based degradation mechanism; polymers incorporating 2,3-diaminopropionate do not degrade via lactamization, making the 2,4-Dab monomer uniquely suited for this application [2].

GABA Transporter Pharmacology: Enantiopure (S)-Methyl Ester as Prodrug Precursor

For studies of GABA uptake inhibition where the free acid S(+)-2,4-diaminobutyric acid is the active species (≥20-fold more potent than the R(−) isomer), the enantiopure (2S)-methyl 2,4-diaminobutanoate dihydrochloride (CAS 134275-07-3) serves as a storable, ester-protected precursor that can be hydrolyzed to the active acid in situ or in vivo [1]. The dihydrochloride salt ensures defined stoichiometry for hydrolysis and avoids the handling difficulties of the hygroscopic free amino acid.

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